N'-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
- It belongs to the quinolone family, which is a privileged scaffold in medicinal chemistry. Quinolones have diverse applications, including antibiotics, antivirals, and anticancer drugs .
- The compound’s systematic name indicates its substituents: butanoyl (C4H7CO-) at the N’ position, ethyl (C2H5-) at the 1 position, and a carbohydrazide group (-CONHNH2) at the 3 position.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic methods for this exact compound are not readily available in the literature. we can draw insights from related quinolone derivatives.
- Generally, quinolones are synthesized through multi-step processes involving cyclization, substitution, and oxidation reactions.
- Industrial production methods may vary, but efficient and scalable routes are essential for practical applications.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction. For example, NBS (N-bromosuccinimide) is often used for bromination.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: likely undergoes various reactions:
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its antibacterial, antiviral, or anti-inflammatory properties.
Chemistry: Explore its reactivity and potential as a building block for other molecules.
Biology: Assess its effects on cellular processes.
Industry: Consider its use in drug development or materials science.
Mechanism of Action
- The exact mechanism remains elusive due to limited data on this specific compound.
- Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this precise structure. related quinolones include ciprofloxacin, norfloxacin, and nalidixic acid.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N'-butanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c1-3-7-12(20)17-18-15(22)13-14(21)10-8-5-6-9-11(10)19(4-2)16(13)23/h5-6,8-9,21H,3-4,7H2,1-2H3,(H,17,20)(H,18,22) |
InChI Key |
BNDSAPUBFJSRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
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